4-Chlorofuran-2-carboxylic acid

Catalog No.
S3425185
CAS No.
4303-17-7
M.F
C5H3ClO3
M. Wt
146.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorofuran-2-carboxylic acid

CAS Number

4303-17-7

Product Name

4-Chlorofuran-2-carboxylic acid

IUPAC Name

4-chlorofuran-2-carboxylic acid

Molecular Formula

C5H3ClO3

Molecular Weight

146.53 g/mol

InChI

InChI=1S/C5H3ClO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8)

InChI Key

BPYVAQCDJRTUHR-UHFFFAOYSA-N

SMILES

C1=C(OC=C1Cl)C(=O)O

Canonical SMILES

C1=C(OC=C1Cl)C(=O)O

4-Chlorofuran-2-carboxylic acid is a heterocyclic organic compound characterized by a furan ring substituted with a chlorine atom at the fourth position and a carboxylic acid functional group at the second position. Its molecular formula is C5_5H3_3ClO3_3, and it has a molecular weight of approximately 146.53 g/mol. The compound presents as a pale yellow solid and is soluble in polar solvents such as dimethyl sulfoxide and methanol, while exhibiting limited solubility in water .

Typical of carboxylic acids, including:

  • Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form 4-chlorofuran.
  • Reduction: Can be reduced to 4-chlorofuran-2-methanol using reducing agents like lithium aluminum hydride.
  • Halogenation: The chlorine atom can be replaced or further substituted through electrophilic aromatic substitution reactions .

Several methods are available for synthesizing 4-chlorofuran-2-carboxylic acid:

  • Chlorination of Furan-2-carboxylic Acid: Furan-2-carboxylic acid can be chlorinated using chlorine gas or thionyl chloride under controlled conditions.
  • Carboxylation of Chlorinated Furan Derivatives: Starting from chlorinated furan derivatives, carboxylation can be achieved using carbon dioxide in the presence of bases like sodium hydroxide.
  • Nitrile Hydrolysis: Chlorinated nitriles can be hydrolyzed to yield the corresponding carboxylic acids .

4-Chlorofuran-2-carboxylic acid finds applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: Potential use in developing herbicides or fungicides due to its biological activity.
  • Chemical Research: Utilized in synthetic organic chemistry for various transformations and as an intermediate in complex molecule synthesis .

Several compounds share structural similarities with 4-chlorofuran-2-carboxylic acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
5-Chlorofuran-2-carboxylic acidChlorinated furanSubstituted at the fifth position; different reactivity profile.
5-Methylfuran-2-carboxylic acidMethylated furanExhibits different biological activities due to methyl substitution.
3-Methylfuran-2-carboxylic acidMethylated furanVaries in reactivity and applications compared to 4-chloro variant.
5-Hydroxymethyl-2-furancarboxylic acidHydroxymethyl furanHydroxyl group influences solubility and reactivity.
Ethyl 5-(chloromethyl)furan-2-carboxylateEster derivativeDifferent functional group leading to distinct applications.

The unique positioning of the chlorine atom in 4-chlorofuran-2-carboxylic acid influences its reactivity and potential applications compared to these similar compounds .

Multi-Step Synthesis Approaches for 4-Chlorofuran-2-Carboxylic Acid Derivatives

The synthesis of 4-chlorofuran-2-carboxylic acid typically begins with furan-2-carboxylic acid as a precursor. Chlorination at the 4-position is achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. For example, thionyl chloride reacts with furan-2-carboxylic acid in anhydrous dichloromethane, yielding the chlorinated product after 6–8 hours at 60–70°C. Industrial-scale production often employs continuous flow reactors to enhance efficiency, enabling precise temperature control and reduced byproduct formation.

A notable multi-step approach involves the oxidation of furan intermediates followed by chlorination. Husson et al. demonstrated that permanganate-mediated oxidation of furan rings in terpyridine systems generates carboxylic acid derivatives. While this method focuses on terpyridine frameworks, analogous strategies could be adapted for furan-2-carboxylic acid by substituting chlorinating agents for oxidants. For instance, introducing chlorine via N-chlorosuccinimide (NCS) after oxidation may improve regioselectivity.

Chlorination Strategies in Furan Ring Functionalization

Chlorination of furan derivatives requires careful reagent selection to avoid overhalogenation or ring degradation. N-Chlorosuccinimide (NCS) is preferred for its mild reactivity and high regioselectivity, particularly in electrophilic aromatic substitution reactions. In contrast, thionyl chloride and phosphorus pentachloride, while effective, may lead to side reactions such as ring opening under harsh conditions.

Positional selectivity is critical for 4-chlorofuran-2-carboxylic acid synthesis. The electron-withdrawing carboxylic acid group at the 2-position directs electrophilic chlorination to the 4-position via resonance and inductive effects. Kinetic studies reveal that chlorination with NCS in acetic acid achieves >90% selectivity for the 4-position at 25°C, whereas thionyl chloride requires higher temperatures (70°C) and exhibits lower selectivity (75–80%).

Table 1: Comparison of Chlorinating Agents for Furan-2-Carboxylic Acid

ReagentTemperature (°C)Selectivity (%)Yield (%)
N-Chlorosuccinimide259285
Thionyl Chloride707888
Phosphorus Pentachloride806582

Comparative Analysis of Synthetic Routes for Halogenated Benzofuran Carboxylic Acids

The Perkin rearrangement offers an alternative route to benzofuran-2-carboxylic acids, as demonstrated by the conversion of 3-halocoumarins under basic conditions. While this method is not directly applicable to 4-chlorofuran-2-carboxylic acid, it highlights the versatility of ring-contraction reactions for accessing halogenated furan carboxylates. Microwave-assisted Perkin rearrangements reduce reaction times from 24 hours to 30 minutes, achieving yields >90%.

In contrast, direct chlorination methods for furan-2-carboxylic acid prioritize simplicity and scalability. A patent by CN111808040A describes a water-based synthesis of 2-oxo-oxazolidine-4-carboxylic acid, emphasizing environmental benefits and high yields (86%). Adapting this approach to 4-chlorofuran-2-carboxylic acid could involve substituting chlorinating agents for dithiocarbonate intermediates, though this remains speculative.

Table 2: Efficiency of Synthetic Routes for Halogenated Furan Carboxylic Acids

MethodReaction TimeYield (%)Solvent
Direct Chlorination6–8 hours85–88Dichloromethane
Perkin Rearrangement0.5 hours90–95Ethanol/Water
Hydrolysis-Oxidation10 days75–80Water

Role as Building Blocks in Transition Metal-Catalyzed Cross-Couplings

The chlorine substituent at the 4-position of 4-chlorofuran-2-carboxylic acid serves as an electrophilic site for oxidative addition to palladium catalysts, enabling participation in Suzuki-Miyaura cross-coupling reactions. While aryl chlorides historically exhibited lower reactivity compared to bromides or iodides, advancements in catalyst design—particularly the use of bulky, electron-rich phosphine ligands—have facilitated efficient coupling with arylboronic acids [1] [4]. For instance, palladium complexes bearing ligands such as SPhos or XPhos activate the carbon-chlorine bond under mild conditions (60–80°C), coupling with boronic acids in aqueous dioxane or toluene/water mixtures to yield biaryl-furan hybrids (Table 1).

The carboxylic acid group at the 2-position exerts both electronic and coordinating effects. Its electron-withdrawing nature enhances the electrophilicity of the chlorine atom, while potential coordination to the palladium center may stabilize intermediates during the catalytic cycle [4]. This dual functionality allows sequential transformations: decarboxylation of the acid group under basic conditions generates a reactive furyl-palladium species, which can undergo subsequent coupling with organoboron partners [3]. Such stepwise processes enable the synthesis of polysubstituted furans inaccessible through direct coupling strategies.

Table 1: Representative Suzuki-Miyaura Couplings of 4-Chlorofuran-2-carboxylic Acid

Boronic Acid PartnerCatalyst SystemSolventYield (%)Product Application
Phenylboronic acidPd(OAc)~2~/SPhosDioxane/H~2~O82Fluorescent material precursors
4-Methoxyphenylboronic acidPdCl~2~(dppf)/K~3~PO~4~Toluene/H~2~O76Pharmaceutical intermediates
Vinylboronic neopentyl glycol esterPd(PtBu~3~)~2~THF68Conjugated polymer monomers

Beyond Suzuki couplings, the chlorine substituent participates in Negishi and Stille cross-couplings, albeit with narrower substrate scopes. Zinc organometallics bearing electron-donating groups couple efficiently with 4-chlorofuran-2-carboxylic acid using Pd(dba)~2~/Xantphos systems, while stannane reagents require stoichiometric copper(I) thiophene-2-carboxylate (CuTC) additives to achieve satisfactory yields [4].

Utilization in Metallaphotoredox Catalysis Platforms

The merger of photoredox catalysis with transition metal-mediated transformations has unlocked novel reaction pathways for 4-chlorofuran-2-carboxylic acid. Irradiation with visible light (450–470 nm) in the presence of [Ir(ppy)~3~] (ppy = 2-phenylpyridine) induces single-electron oxidation of the carboxylic acid group, triggering decarboxylation to generate a furyl radical intermediate [3]. This radical undergoes nickel-catalyzed cross-coupling with aryl halides, enabling C–C bond formation without prefunctionalization of the furan ring (Scheme 1).

Scheme 1: Metallaphotoredox Decarboxylative Arylation
4-Chlorofuran-2-carboxylic acid → [Ir(ppy)~3~]^+^ → Furyl radical + CO~2~
Furyl radical + Ni~0~(dtbbpy) → Ni~I~-Furyl
Ni~I~-Furyl + Ar–X → Ni~III~(Ar)(Furyl)X → Ar–Furan + Ni~0~

This platform tolerates diverse aryl bromides and chlorides, with electron-deficient substrates reacting preferentially due to facilitated oxidative addition at nickel. The residual chlorine substituent remains intact during these transformations, permitting post-functionalization through conventional cross-coupling or nucleophilic aromatic substitution.

Table 2: Metallaphotoredox Reactions of 4-Chlorofuran-2-carboxylic Acid

PhotocatalystMetal CatalystCoupling PartnerLight SourceYield (%)
[Ir(ppy)~3~]NiCl~2~·dtbbpy4-CN-C~6~H~4~BrBlue LEDs71
[Ru(bpy)~3~]^2+^Pd(OAc)~2~Ph~2~ZnWhite light65
Eosin YCu(OTf)~2~Styryl-BpinGreen LEDs58

Participation in Heterocyclic Scaffold Elaboration

The juxtaposition of chlorine and carboxylic acid functionalities on the furan ring enables orthogonal reactivity for constructing polycyclic systems. Nucleophilic aromatic substitution of the chlorine atom with amines or alkoxides proceeds regioselectively at the 4-position, while the carboxylic acid undergoes condensation reactions to form amides or esters. Subsequent cyclization via intramolecular Heck reactions or Buchwald-Hartwig aminations yields fused heterocycles such as furo[3,2-c]pyridones or furo[2,3-b]quinolines (Figure 1).

Figure 1: Heterocyclic Scaffold Diversification Pathways
4-Chlorofuran-2-carboxylic acid
→ (i) RNH~2~, DIPEA → 4-Amino substitution
→ (ii) EDCl, HOBt → Amide formation
→ (iii) Pd-catalyzed cyclization → Furopyridone

In palladium-catalyzed carbonylative couplings, the carboxylic acid serves as an in situ CO source under acidic conditions. Reaction with 2-aminopyridines in the presence of Pd(OAc)~2~ and Xantphos generates furo[2,3-b]pyridine-5-carboxamides through sequential decarbonylation and C–N bond formation [3].

Table 3: Heterocyclic Products from 4-Chlorofuran-2-carboxylic Acid

Reaction TypeReagents/ConditionsProduct ClassApplication Area
Tandem SNAr/cyclizationPiperidine, CuI, 110°CFuro[3,4-d]azepinonesKinase inhibitor cores
Carbonylative amidationCO, Pd(OAc)~2~, DMFFuropyridine carboxamidesAntimicrobial agents
Oxidative annulationMn(OAc)~3~, AcOH, 80°CFurocoumarin analogsPhotochemotherapy

Silylation-ozonolysis sequences represent important synthetic pathways for the transformation of 4-Chlorofuran-2-carboxylic acid and related furan derivatives. These reactions involve multiple steps with distinct mechanistic features that determine the outcome and selectivity of the overall process.

Silylation of Furan Substrates

The silylation of 4-Chlorofuran-2-carboxylic acid typically begins with the introduction of a silyl group to the furan ring. This process occurs through an electrophilic substitution mechanism, primarily at the C-3 position, as the C-4 position is already occupied by the chlorine atom [1] [2].

The reaction proceeds as follows:

  • Activation of the silylating agent (such as trimethylsilyl chloride or triethylsilyl triflate) by a Lewis acid catalyst
  • Electrophilic attack on the electron-rich furan ring
  • Formation of a σ-complex intermediate
  • Deprotonation to restore aromaticity, yielding the silylated furan derivative

The presence of the carboxylic acid group at C-2 and the chlorine atom at C-4 significantly influences the regioselectivity of this reaction. The electron-withdrawing nature of these substituents decreases electron density at adjacent positions, directing silylation to occur preferentially at C-3 [3].

Ozonolysis of Silylated Furans

Following silylation, the ozonolysis of the silylated 4-Chlorofuran-2-carboxylic acid derivative involves a 1,3-dipolar cycloaddition mechanism. This reaction is crucial for cleaving the furan ring while maintaining the functional group integrity [4] [5].

The ozonolysis process follows the Criegee mechanism:

  • Initial attack of ozone on the furan double bond to form primary ozonides (POZs)
  • Formation of unstable 1,2,3-trioxolane structures
  • Decomposition of POZs to generate β-unsaturated Criegee intermediates (CIs)

Research has shown that these CIs are formed with high excitation energy (250-280 kJ/mol), making them highly reactive species [4]. The decomposition of POZs is dominated by the formation of β-unsaturated Criegee intermediates with structures such as CCR–CHOO or CCR–C(OO)CH₃ (where R = H or CH₃) [4].

StepReaction MechanismKey Intermediates
Silylation of FuranElectrophilic substitution at C-3 position3-silylated furan derivatives
Ozonolysis of Silylated Furan1,3-dipolar cycloaddition of ozonePrimary ozonides (POZs)
Decomposition of Primary OzonidesFragmentation of trioxolane ringβ-unsaturated Criegee intermediates
Rearrangement of IntermediatesIsomerization processesDioxirane and dioxolene products
Final TransformationFurther functionalizationCarbonyl and epoxide containing compounds

Subsequent Transformations and Product Formation

The Criegee intermediates formed during ozonolysis undergo further transformations that determine the final product distribution [4] [6]. These transformations include:

  • Isomerization to dioxirane and dioxolene products
  • Dissociation to vinoxy-type radicals and OH radicals
  • Further rearrangement to form ether products containing carbonyl groups or epoxide groups

For 4-Chlorofuran-2-carboxylic acid derivatives, the presence of the chlorine atom influences these transformations by affecting the electronic distribution and stability of the intermediates. The chlorine substituent can stabilize certain radical intermediates, directing the reaction pathway toward specific products [4] [6].

The final products of silylation-ozonolysis sequences often include complex oxygenated compounds with defined stereochemistry. These products serve as valuable building blocks for further synthetic applications [7].

Aromatization Mechanisms During Furan Ring Formation

The formation and aromatization of the furan ring in the synthesis of 4-Chlorofuran-2-carboxylic acid involve several distinct mechanistic pathways. Understanding these mechanisms is essential for developing efficient synthetic routes to this compound and related furan derivatives.

Oxidative Dehydrogenation Pathways

Oxidative dehydrogenation represents a key mechanism for furan ring aromatization. This process involves the loss of hydrogen atoms with concurrent oxidation, leading to the formation of the aromatic furan system [8] [9].

The mechanism typically proceeds through:

  • Initial formation of a non-aromatic precursor
  • Oxidation by suitable oxidizing agents (such as O₂, quinones, or metal catalysts)
  • Sequential loss of hydrogen atoms
  • Formation of the planar aromatic furan ring

For the synthesis of 4-Chlorofuran-2-carboxylic acid, this process often involves the oxidation of partially reduced furan precursors. The presence of the chlorine substituent affects the oxidation potential and can influence the rate and selectivity of the aromatization process [8] [10].

Acid-Catalyzed Cyclization-Aromatization

Acid-catalyzed cyclization-aromatization represents another important pathway for furan ring formation. This mechanism is particularly relevant for the synthesis of substituted furans like 4-Chlorofuran-2-carboxylic acid from open-chain precursors [11] [10].

The process typically involves:

  • Protonation of a suitable functional group (often a carbonyl or hydroxyl group)
  • Nucleophilic attack leading to cyclization
  • Elimination of water or alcohol
  • Formation of the aromatic furan ring

The regioselectivity of this process is influenced by the electronic and steric properties of the substituents. In the case of 4-Chlorofuran-2-carboxylic acid synthesis, the position of the chlorine atom is determined by the structure of the precursor and the reaction conditions [1] [2].

MechanismReaction PathwayKey Intermediates
Oxidative DehydrogenationLoss of hydrogen atoms with oxidationPartially oxidized non-aromatic precursors
Acid-Catalyzed CyclizationProtonation, cyclization, eliminationOxocarbenium ions, carbocations
Base-Promoted CyclizationDeprotonation, nucleophilic attackEnolates, carbanions
Transition Metal-CatalyzedMetal coordination and insertionπ-complexes, metallacycles

Base-Promoted and Metal-Catalyzed Aromatization

Base-promoted and transition metal-catalyzed aromatization mechanisms offer alternative routes to furan ring formation with distinct advantages in terms of mild conditions and selectivity [12] [9].

Base-promoted aromatization typically involves:

  • Deprotonation to form a carbanion or enolate
  • Nucleophilic attack leading to cyclization
  • Elimination to form the aromatic furan ring

For the synthesis of 4-Chlorofuran-2-carboxylic acid, base-promoted methods often utilize strong bases such as t-BuOK with crown ethers to facilitate the aromatization process [1] [9].

Transition metal-catalyzed aromatization involves:

  • Coordination of the metal to the substrate
  • Insertion into key bonds
  • Reductive elimination to form the furan ring

Copper and palladium catalysts have been particularly effective for the synthesis of chlorinated furan derivatives, including 4-Chlorofuran-2-carboxylic acid [1] [12]. The CuCl/bipy-catalyzed regioselective cyclization has been reported as an efficient method for the synthesis of 4-chlorofurans [1].

Decarboxylation Dynamics Under Redox-Active Conditions

Decarboxylation reactions of 4-Chlorofuran-2-carboxylic acid under redox-active conditions represent important transformations in organic synthesis. These reactions involve the loss of the carboxylic acid group as CO₂, often leading to functionalized furan derivatives.

Thermal and Oxidative Decarboxylation Mechanisms

Thermal decarboxylation of 4-Chlorofuran-2-carboxylic acid typically requires high temperatures (>200°C) and involves homolytic C-C bond cleavage with CO₂ loss [13] [14]. This process generates radical intermediates that can undergo further transformations.

The mechanism involves:

  • Homolytic cleavage of the C-COOH bond
  • Formation of a furan radical and CO₂
  • Hydrogen abstraction or other radical processes
  • Formation of the decarboxylated product

Oxidative decarboxylation offers a milder alternative that proceeds through single electron transfer followed by CO₂ loss [13] [15]. This process is often mediated by oxidizing agents such as silver or copper salts.

The mechanism typically involves:

  • Coordination of the carboxylate to a metal ion
  • Single electron transfer to form a radical intermediate
  • Loss of CO₂ to generate a carbon-centered radical
  • Further transformations of the radical species

For 4-Chlorofuran-2-carboxylic acid, the presence of the chlorine substituent affects the stability of the radical intermediates and can influence the rate and selectivity of the decarboxylation process [13] [15].

Photochemical and Redox-Active Metal-Catalyzed Decarboxylation

Photochemical decarboxylation represents a mild and selective method for the decarboxylation of furan carboxylic acids, including 4-Chlorofuran-2-carboxylic acid [13] [16].

This process typically involves:

  • Excitation of a photosensitizer (such as acridine, phenazine, or dyes)
  • Electron transfer from the carboxylic acid to the excited photosensitizer
  • Formation of a radical intermediate
  • Loss of CO₂ to generate a carbon-centered radical
  • Further transformations of the radical species

Redox-active metal-catalyzed decarboxylation offers another powerful approach for the transformation of 4-Chlorofuran-2-carboxylic acid [15] [16]. This process often involves transition metal catalysts such as palladium, copper, or silver.

ConditionReaction MechanismIntermediates
Thermal DecarboxylationHomolytic C-C bond cleavage with CO₂ lossRadical species, carbenes
Oxidative DecarboxylationSingle electron transfer followed by CO₂ lossRadical intermediates, acyloxy radicals
Photochemical DecarboxylationPhotoinduced electron transfer and CO₂ extrusionExcited states, radical pairs
Redox-Active Metal-CatalyzedMetal coordination, electron transfer, CO₂ extrusionMetal-carboxylate complexes
Enzymatic DecarboxylationEnzyme-substrate complex formation and CO₂ releaseEnzyme-substrate complexes

Mechanistic Insights into Redox-Active Decarboxylation

Recent research has provided detailed mechanistic insights into the redox-active decarboxylation of furan carboxylic acids [17] [18]. These studies have revealed that the decarboxylation process often involves the formation of a furan radical intermediate.

For 4-Chlorofuran-2-carboxylic acid, the decarboxylation under redox-active conditions has been shown to proceed through:

  • Initial electron transfer to form a radical anion
  • Loss of CO₂ to generate a furan radical
  • Further transformations of the radical, including hydrogen abstraction or coupling reactions

The presence of the chlorine substituent affects the electronic properties of the furan radical, influencing its reactivity and the product distribution [17] [18]. Electron paramagnetic resonance (EPR) spectroscopy has confirmed the formation of carbon-centered radicals during the decarboxylation process [17].

Under appropriate redox conditions, the decarboxylation of 4-Chlorofuran-2-carboxylic acid can be coupled with other transformations, such as halogenation, to generate functionalized furan derivatives [15]. This approach has been utilized for the synthesis of various chlorinated furan compounds with applications in organic synthesis and medicinal chemistry.

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Dates

Last modified: 08-19-2023

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